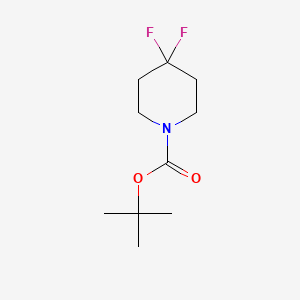

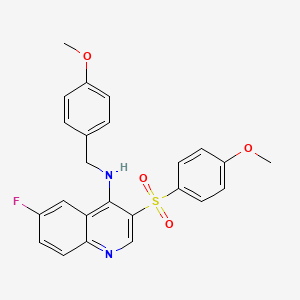

![molecular formula C9H18ClNO B2422305 octahydro-2H-cyclohepta[b]furan-3a-amine hydrochloride CAS No. 2193067-46-6](/img/structure/B2422305.png)

octahydro-2H-cyclohepta[b]furan-3a-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Octahydro-2H-cyclohepta[b]furan-3a-amine hydrochloride, commonly known as tianeptine, is a tricyclic antidepressant drug that has been used clinically to treat various mental health disorders, including depression, anxiety, and post-traumatic stress disorder. The drug was first discovered in the 1960s by the French pharmaceutical company Servier and has since gained widespread use in many countries around the world.

Aplicaciones Científicas De Investigación

Synthesis and Polymer Applications

Octahydro-2H-cyclohepta[b]furan-3a-amine hydrochloride and its derivatives show promising applications in the synthesis of various compounds and in polymerization processes. Specifically, the use of amines as (co)initiators in the ring-opening polymerization of aliphatic cyclic esters has been explored. This process, particularly when catalyzed with tin(II) octoate, allows for controlled synthesis of polymers and has applications in creating copolymers and star-shaped polymers based on polyamino dendrimers (Duda, Biela, Kowalski, & Libiszowski, 2005). Moreover, the self-healing properties of polymers based on thermally reversible Diels–Alder chemistry, where furan groups (closely related to the compound ) are utilized, have been studied extensively. These polymers show potential in creating high-performance materials due to their removability and remendability features (Liu & Chuo, 2013).

Applications in Biomass Conversion and Green Chemistry

Biomass Conversion to Furan Derivatives

The compound's derivatives have significant applications in converting plant biomass into furan derivatives, which are crucial for sustainable chemical industry practices. The review by Chernyshev, Kravchenko, & Ananikov (2017) emphasizes the potential of 5-Hydroxymethylfurfural (HMF), a derivative, in replacing non-renewable hydrocarbon sources. HMF and its derivatives are considered vital for producing a range of products like monomers, polymers, fuels, solvents, and pharmaceuticals, marking a significant shift towards green chemistry (Chernyshev, Kravchenko, & Ananikov, 2017).

Advanced Fuel Components

In the context of sustainable fuel development, furan mixtures, closely associated with the compound in focus, are identified as promising components for producing environmentally friendly high-octane motor gasoline. The integration of such furan derivatives in fuels is seen as a step towards resolving major global issues like energy and environmental degradation, showcasing the compound's relevance in future sustainable solutions (Abdellatief, Ershov, Kapustin, Abdelkareem, Kamil, & Olabi, 2021).

Biomedical Applications

Analytical Applications in Biochemistry

The derivative compounds also find applications in biochemical analysis. The reaction of ninhydrin with primary amino groups, which is crucial in the analysis of amino acids, peptides, and proteins, has extensive applications across various scientific disciplines, including agriculture, clinical, environmental, and nutritional sciences. The review by Friedman (2004) highlights the versatility and importance of this reaction, suggesting potential biomedical applications of the compound and its derivatives (Friedman, 2004).

Propiedades

IUPAC Name |

2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]furan-3a-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO.ClH/c10-9-5-3-1-2-4-8(9)11-7-6-9;/h8H,1-7,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGDZZCRCDMZMSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(CC1)(CCO2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

octahydro-2H-cyclohepta[b]furan-3a-amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]-2-methylsulfanylpyridine-4-carboxamide](/img/structure/B2422223.png)

![Methyl 4-hydroxythieno[3,2-c]pyridine-7-carboxylate](/img/structure/B2422225.png)

![2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thiazolo[4,5-c]pyridine](/img/structure/B2422226.png)

![N-[[2-(Difluoromethoxy)-5-fluorophenyl]methyl]prop-2-enamide](/img/structure/B2422229.png)

![Tert-butyl 4-[2-(methoxycarbonyl)-4-nitrophenyl]piperazine-1-carboxylate](/img/structure/B2422232.png)

![N-[(5-Cyclopropyloxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2422234.png)

![N-(2,5-dimethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2422236.png)

![6-(4-Ethoxyphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2422237.png)

![N-(3,4-dimethoxyphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2422242.png)